4-Bromo-7-fluoro-6-methoxycinnoline
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Overview
Description
4-Bromo-7-fluoro-6-methoxycinnoline is a heterocyclic compound with the molecular formula C9H6BrFN2O It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoro-6-methoxycinnoline typically involves the bromination and fluorination of cinnoline derivatives.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimization for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-fluoro-6-methoxycinnoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert it to an alcohol.
Common Reagents and Conditions:
Substitution: Grignard reagents, organolithium compounds, and palladium-catalyzed cross-coupling reactions.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
- Oxidation can produce aldehydes or carboxylic acids.
- Reduction can yield alcohols.
Scientific Research Applications
4-Bromo-7-fluoro-6-methoxycinnoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and agrochemicals.
Mechanism of Action
The exact mechanism of action for 4-Bromo-7-fluoro-6-methoxycinnoline is not well-documented. like other cinnoline derivatives, it may interact with biological targets such as enzymes or receptors, influencing their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity .
Comparison with Similar Compounds
- 4-Chlorocinnoline
- 4-Methoxycinnoline
- 7-Fluoro-4-chlorocinnoline
Comparison: 4-Bromo-7-fluoro-6-methoxycinnoline is unique due to the combination of bromine, fluorine, and methoxy groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity and specificity in biological applications .
Properties
CAS No. |
949159-94-8 |
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Molecular Formula |
C9H6BrFN2O |
Molecular Weight |
257.06 g/mol |
IUPAC Name |
4-bromo-7-fluoro-6-methoxycinnoline |
InChI |
InChI=1S/C9H6BrFN2O/c1-14-9-2-5-6(10)4-12-13-8(5)3-7(9)11/h2-4H,1H3 |
InChI Key |
ATZAVULVPOCYJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN=N2)Br)F |
Origin of Product |
United States |
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